Cas no 28069-16-1 (Hypoxanthine, 9-b-D-xylofuranosyl-,2',3',5'-triacetate (8CI))

Hypoxanthine, 9-b-D-xylofuranosyl-,2',3',5'-triacetate (8CI) structure
28069-16-1 structure
Product Name:Hypoxanthine, 9-b-D-xylofuranosyl-,2',3',5'-triacetate (8CI)
CAS-nummer:28069-16-1
MF:C16H18N4O8
MW:394.336123943329
CID:274234
PubChem ID:135400510
Update Time:2025-04-19

Hypoxanthine, 9-b-D-xylofuranosyl-,2',3',5'-triacetate (8CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Hypoxanthine, 9-b-D-xylofuranosyl-,2',3',5'-triacetate (8CI)
    • NSC83296
    • 2',3',5'-TRIACETYLINOSINE
    • CHEMBL1875470
    • AKOS003389503
    • 2-[(acetyloxy)methyl]-5-(6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
    • VS-02129
    • 1093649-77-4
    • DTXSID80950791
    • NSC-66386
    • 9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-6-ol
    • NSC-90329
    • NSC66386
    • CBDivE_001623
    • SCHEMBL10001659
    • AC-19797
    • 28069-16-1
    • NSC-97105
    • AKOS000656142
    • AKOS016051440
    • AC-907/25005559
    • 2-(Acetoxymethyl)-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diyl diacetate
    • 4-(acetyloxy)-2-[(acetyloxy)methyl]-5-(6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydro-3-furanyl acetate
    • [3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
    • 63248-71-5
    • NSC90329
    • NCIOpen2_008118
    • [3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate
    • AKOS022142609
    • NCGC00096125-01
    • AC-32265
    • FT-0609465
    • 5-DEOXYTHYMIDINE
    • EU-0070580
    • NSC-83296
    • NSC97105
    • ACETIC ACID 3,4-DIACETOXY-5-(6-HO-PURIN-9-YL)-TETRAHYDRO-FURAN-2-YLMETHYL ESTER
    • NCIOpen2_009732
    • [3,4-diacetyloxy-5-(6-hydroxypurin-9-yl)oxolan-2-yl]methyl acetate
    • Oprea1_659478
    • [3,4-bis(acetyloxy)-5-(6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
    • Inchi: 1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)
    • InChI-sleutel: SFEQTFDQPJQUJM-UHFFFAOYSA-N
    • LACHT: O1C(COC(C)=O)C(C(C1N1C=NC2C(NC=NC1=2)=O)OC(C)=O)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 394.11246355g/mol
  • Monoisotopische massa: 394.11246355g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 8
  • Complexiteit: 698
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1
  • Topologisch pooloppervlak: 147Ų
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